1-methyl-9-(4-methylphenyl)-3-(2-methylprop-2-en-1-yl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione
Description
The compound 1-methyl-9-(4-methylphenyl)-3-(2-methylprop-2-en-1-yl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione belongs to the pyrimidopurine family, characterized by a fused bicyclic system integrating pyrimidine and purine moieties. Key structural features include:
Properties
IUPAC Name |
1-methyl-9-(4-methylphenyl)-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2/c1-13(2)12-25-18(26)16-17(22(4)20(25)27)21-19-23(10-5-11-24(16)19)15-8-6-14(3)7-9-15/h6-9H,1,5,10-12H2,2-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFQBBMVXBRBBBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-methyl-9-(4-methylphenyl)-3-(2-methylprop-2-en-1-yl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione is a pyrimidine derivative that has garnered interest due to its potential biological activities. This article delves into the compound's synthesis, structure-activity relationships (SAR), and its biological effects based on recent studies.
Synthesis and Structure-Activity Relationship
Recent research has focused on synthesizing derivatives of pyrimidine compounds to explore their biological potential. The target compound was synthesized using various methodologies including organopalladium cross-coupling techniques. The structure was optimized through modifications at different positions to enhance activity against specific biological targets.
Table 1: Summary of Synthesis Techniques
| Technique | Description |
|---|---|
| Organopalladium Cross-Coupling | Utilized for regioselective N1-alkylation of pyrimidine rings. |
| Ugi-Strecker Reaction | Employed for generating diverse analogues. |
| Isocyanate Cyclisation | Used for the final steps in synthesizing complex structures. |
Biological Activity
The biological activity of the compound has been evaluated against several targets including cancer cell lines and bacterial pathogens. The compound exhibits promising inhibitory effects on certain enzymes involved in DNA repair mechanisms and other cellular processes.
Inhibition of PARP-1
One of the primary areas of investigation is the inhibition of Poly(ADP-ribose) polymerase 1 (PARP-1). This enzyme plays a crucial role in DNA repair, and its inhibition can lead to increased sensitivity of cancer cells to chemotherapy.
Key Findings:
- IC50 Values : Various derivatives showed IC50 values ranging from 4.06 nM to 14.94 nM against PARP-1.
- Mechanism : The compound interacts with specific amino acids in the active site of PARP-1 through hydrogen bonds and π–π stacking interactions.
Antibacterial Activity
The compound has also been tested for antibacterial properties against multi-resistant pathogens. In vitro assays demonstrated significant inhibition rates without notable cytotoxicity.
Table 2: Antibacterial Activity Results
| Compound | Target Pathogen | Inhibition (%) | CC50 (µM) |
|---|---|---|---|
| Compound 23a | Mycobacterium tuberculosis | 84.3% | >100 |
| Compound S5 | Various resistant strains | Significant | >100 |
Case Studies
Several case studies have highlighted the effectiveness of this compound in various therapeutic contexts:
- Cancer Treatment : In studies involving MCF-7 and HCT116 cell lines, the compound demonstrated significant anti-proliferative activity.
- Infection Models : In vivo models showed that treatment with the compound led to reduced bacterial load in infected tissues compared to controls.
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The target compound shares a pyrimidopurine core with several analogs, differing in substituent groups at positions 3, 9, and other sites. Key analogs include:
Key Observations :
Computational Similarity Studies
Using Tanimoto coefficient and Dice index metrics (2D/3D fingerprinting), analogs with >60% structural similarity to the target compound may share overlapping biological activities :
- : ~65% similarity (common pyrimidopurine core and aromatic substituents) .
- : ~55% similarity (divergent substituents at position 9 and 3) .
Virtual screening platforms like SwissSimilarity suggest that analogs with alkenyl or benzyl groups (e.g., and ) could target proteins such as BTK or MMP-9 , relevant in inflammatory diseases .
Research Implications and Gaps
- Biological Potential: The target compound’s hydrophobicity and aromatic substituents make it a candidate for kinase inhibition or epigenetic modulation, akin to SAHA-like compounds in .
- Data Limitations: No direct pharmacological or toxicity data are available. Further studies should prioritize in vitro assays and ADMET profiling.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
